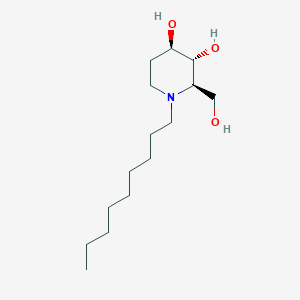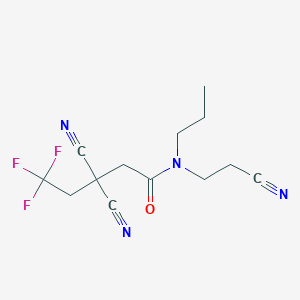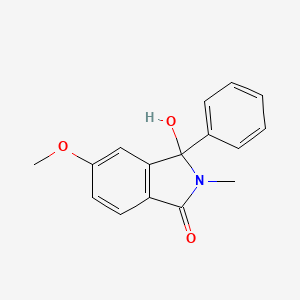
3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindole
- 3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoquinoline
Uniqueness
3-Hydroxy-5-methoxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919475-63-1 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
3-hydroxy-5-methoxy-2-methyl-3-phenylisoindol-1-one |
InChI |
InChI=1S/C16H15NO3/c1-17-15(18)13-9-8-12(20-2)10-14(13)16(17,19)11-6-4-3-5-7-11/h3-10,19H,1-2H3 |
InChI-Schlüssel |
XOJVWEVPGQNLKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1(C3=CC=CC=C3)O)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
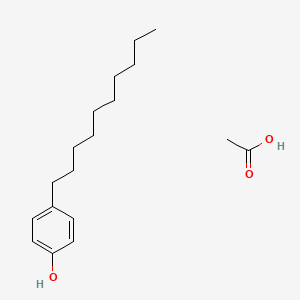
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
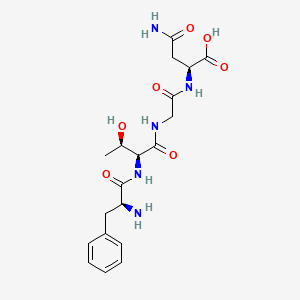

![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)



![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)

